molecular formula C24H31N3O4S2 B2439342 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-42-8

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2439342
CAS RN: 868965-42-8
M. Wt: 489.65
InChI Key: ALMVYMAYOHXUFK-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Heterocyclic Synthesis

  • Synthetic Pathways : Research has been conducted on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are formed by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. These compounds serve as precursors for various nitrogen nucleophiles, yielding derivatives with potential pharmacological applications (Mohareb et al., 2004).

Biological Activity

  • Anti-Inflammatory and Antitumor Activities : A series of thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed promising antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have been tested against standard drugs, showing high activity and indicating their potential in therapeutic applications (Amr et al., 2010).

Antimicrobial Evaluation

  • Antibacterial and Antifungal Properties : New cycloalkylthiophene-Schiff bases and their metal complexes have demonstrated significant antibacterial activity against various pathogenic strains, showcasing the therapeutic potential of benzo[b]thiophene derivatives in combating infections (Altundas et al., 2010).

Synthesis of Bioactive Molecules

  • Fluoro Substituted Benzothiazoles : Synthesis efforts have targeted fluoro substituted benzothiazoles containing sulphonamido quinazolinyl imidazole, aimed at biological and pharmacological screening. These molecules have undergone antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activity evaluations, showing varied functional group effects on biological activity (Patel et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some thiophene derivatives are known to inhibit certain enzymes, leading to their therapeutic effects .

properties

IUPAC Name

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S2/c1-3-17-8-6-7-15-27(17)33(30,31)18-13-11-16(12-14-18)22(28)26-24-21(23(29)25-2)19-9-4-5-10-20(19)32-24/h11-14,17H,3-10,15H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMVYMAYOHXUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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